This compound can be derived from various natural sources or synthesized chemically. It falls under the classification of bioactive peptides, which are known for their roles in physiological functions and potential therapeutic effects. The synthesis of such peptides often employs methods like solid-phase peptide synthesis (SPPS) or solution-phase synthesis, which allow for precise control over the amino acid sequence and modifications.
The synthesis of H-Gly-Tyr-Pro-Gly-Gln-Val-OH can be performed using several techniques:
The molecular formula of H-Gly-Tyr-Pro-Gly-Gln-Val-OH is C30H42N6O11, with a molecular weight of approximately 642.7 g/mol. The structure consists of:
The three-dimensional conformation can be influenced by factors such as:
The primary chemical reactions associated with H-Gly-Tyr-Pro-Gly-Gln-Val-OH include:
The mechanism by which H-Gly-Tyr-Pro-Gly-Gln-Val-OH exerts its effects can vary based on its target receptors or pathways:
Research indicates that peptides with similar sequences may exhibit neuroactive properties or influence hormonal pathways, suggesting potential roles in pain modulation or stress response .
H-Gly-Tyr-Pro-Gly-Gln-Val-OH has several applications in scientific research and medicine:
H-Gly-Tyr-Pro-Gly-Gln-Val-OH represents a structured hexapeptide sequence observed in collagen-modeling systems and receptor-binding motifs. Unlike non-ribosomal peptides (synthesized by modular enzyme complexes without mRNA templates), this sequence typically follows ribosomal biosynthesis in vivo. Ribosomal synthesis ensures strict sequence fidelity through codon-directed incorporation of Gly, Tyr, Pro, Gln, and Val residues. However, the presence of proline and consecutive glycines increases conformational flexibility, necessitating post-translational modifications like prolyl hydroxylation for collagen-like stability [1]. Non-ribosomal pathways are unsuitable due to their preference for non-proteinogenic amino acids and cyclic structures, which diverge from this peptide’s linear, proteinogenic sequence.
Table 1: Biosynthetic Pathway Comparison
Characteristic | Ribosomal Pathway | Non-Ribosomal Pathway |
---|---|---|
Sequence Control | Template-dependent (mRNA) | Enzyme complex-dependent |
Amino Acid Incorporation | Proteinogenic only | Non-proteinogenic common |
Proline Handling | Requires isomerization | Direct incorporation |
Tyrosine/Gln Specificity | High | Moderate |
Applicability to Target Peptide | High | Low |
Solid-Phase Peptide Synthesis (SPPS) is the principal method for synthesizing H-Gly-Tyr-Pro-Gly-Gln-Val-OH. The Fmoc/tBu strategy is optimal, leveraging Fmoc deprotection with 20% piperidine in NMP. Key optimizations include:
Side-chain protection is critical for synthetic fidelity:
Table 2: Protecting Group Scheme for H-Gly-Tyr-Pro-Gly-Gln-Val-OH
Residue | Protecting Group | Function | Cleavage Condition |
---|---|---|---|
Tyrosine | OtBu | Prevents ether formation | 95% TFA |
Glutamine | Trt | Avoids lactamization | 0.5–1% TFA/DCM |
Valine (C-term) | Wang resin | Anchors C-terminus | 95% TFA |
Proline | None | N/A | N/A |
Crude H-Gly-Tyr-Pro-Gly-Gln-Val-OH typically contains trifluoroacetate (TFA) counterions from resin cleavage and side-chain deprotection. TFA salts impact purification and bioactivity:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7